7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Chemical Structure and Nomenclature

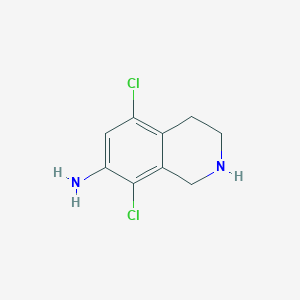

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline possesses the molecular formula C9H10Cl2N2 and is registered under the Chemical Abstracts Service number 1408075-55-7. The systematic nomenclature reflects the compound's structural organization, where the tetrahydroisoquinoline core provides the foundational bicyclic framework. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-amine, emphasizing the specific positioning of substituents on the aromatic ring system.

The structural architecture consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring, characteristic of the tetrahydroisoquinoline family. The chlorine atoms occupy positions 5 and 8 on the aromatic portion, while the amino group is strategically located at position 7. This particular substitution pattern creates a unique electronic environment that significantly influences the compound's chemical behavior and potential biological activity. The tetrahydroisoquinoline skeleton represents one of the most important structural motifs in medicinal chemistry, serving as a privileged scaffold for drug development.

The compound belongs to the broader class of heterocyclic building blocks, which are essential components in pharmaceutical research and development. The presence of both electron-withdrawing chlorine substituents and an electron-donating amino group creates an interesting electronic distribution across the molecule. This substitution pattern has been specifically designed to modulate the compound's pharmacological properties while maintaining the inherent stability of the tetrahydroisoquinoline framework.

Physical Properties and Characteristics

The molecular weight of 7-amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline is precisely 217.10 grams per mole, reflecting the contribution of two chlorine atoms, one nitrogen atom from the amino group, and the carbon-hydrogen framework of the tetrahydroisoquinoline core. The compound exists as a solid under standard conditions and demonstrates characteristics typical of substituted aromatic amines. Commercial preparations typically achieve purities of 98% or higher, indicating the feasibility of obtaining high-quality material for research applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10Cl2N2 | |

| Molecular Weight | 217.10 g/mol | |

| CAS Registry Number | 1408075-55-7 | |

| Chemical Class | Heterocyclic Building Block | |

| Typical Purity | 98% |

The physical state and handling characteristics of this compound reflect the influence of both the chlorine substituents and the amino functionality. The presence of chlorine atoms increases the molecular weight and likely affects the compound's solubility profile compared to unsubstituted tetrahydroisoquinoline derivatives. The amino group provides opportunities for hydrogen bonding interactions, which can influence both solid-state packing and solution behavior. These physical characteristics are particularly relevant for pharmaceutical applications where solubility and stability considerations are paramount.

Storage requirements and stability considerations for 7-amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline reflect the general principles governing substituted aromatic amines. The compound's stability is enhanced by the electron-withdrawing nature of the chlorine substituents, which can moderate the reactivity of the amino group. Commercial suppliers indicate that the compound can be stored under appropriate conditions to maintain its integrity over extended periods.

Historical Context in Tetrahydroisoquinoline Research

The development of tetrahydroisoquinoline chemistry has its roots in the early 20th century investigations of natural product alkaloids. Tetrahydroisoquinoline itself, classified as a secondary amine derived from isoquinoline by hydrogenation, represents a fundamental structural motif found in numerous bioactive compounds. The systematic exploration of substituted tetrahydroisoquinolines emerged from efforts to understand structure-activity relationships in naturally occurring alkaloids and to develop synthetic analogs with enhanced properties.

Research into dichloro-substituted tetrahydroisoquinolines gained momentum through investigations of phenylethanolamine N-methyltransferase inhibitors. The pioneering work described in patent literature from the 1970s established synthetic methodologies for preparing various dichloro-substituted derivatives, including 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. These early investigations employed aluminum chloride-mediated cyclization reactions of appropriately substituted benzylamine precursors, achieving yields of 75-87% under optimized conditions.

The specific interest in 7-amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline emerged from systematic structure-activity relationship studies aimed at identifying compounds with enhanced selectivity and potency. The strategic placement of the amino group at position 7, combined with chlorine atoms at positions 5 and 8, represents a rational design approach based on understanding of enzyme active sites and binding interactions. This compound exemplifies the evolution of medicinal chemistry from empirical screening toward rational drug design based on mechanistic understanding.

Historical synthetic approaches to tetrahydroisoquinoline derivatives have traditionally relied on Friedel-Crafts cyclization reactions using aluminum chloride as the Lewis acid catalyst. These methods, while effective, required careful optimization of reaction conditions to achieve acceptable yields and selectivity. The development of more sophisticated synthetic methodologies has enabled access to specifically substituted derivatives like 7-amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline with improved efficiency and reproducibility.

Significance in Heterocyclic Chemistry

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline occupies a unique position in heterocyclic chemistry due to its distinctive substitution pattern and potential biological activities. The compound represents an excellent example of how strategic placement of functional groups can modulate the properties of a privileged scaffold. The tetrahydroisoquinoline framework itself is recognized as one of the most important heterocyclic systems in pharmaceutical chemistry, appearing in numerous marketed drugs and clinical candidates.

The significance of this particular derivative lies in its potential as a selective enzyme inhibitor. Research has demonstrated that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline serves as a potent reversible inhibitor of phenylethanolamine N-methyltransferase, an enzyme crucial in catecholamine biosynthesis. The addition of an amino group at position 7 in the 5,8-dichloro variant may further enhance selectivity and binding affinity through additional hydrogen bonding interactions with the enzyme active site.

From a synthetic chemistry perspective, 7-amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline serves as a valuable building block for the construction of more complex molecular architectures. The amino functionality provides a versatile handle for further chemical elaboration through standard amide formation, alkylation, or coupling reactions. The chlorine substituents can potentially undergo nucleophilic aromatic substitution reactions under appropriate conditions, enabling additional structural diversification.

The compound's role in modern drug discovery extends beyond its direct biological activity to its utility as a pharmacophore element in medicinal chemistry programs. The specific electronic and steric properties conferred by the 5,8-dichloro-7-amino substitution pattern make it an attractive starting point for lead optimization efforts. Contemporary pharmaceutical research increasingly relies on such well-characterized heterocyclic building blocks to efficiently explore chemical space and identify compounds with desired properties.

Eigenschaften

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,13H,1-2,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCJYBRPWMKYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C(=CC(=C21)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of epinephrine (adrenaline) from norepinephrine .

Mode of Action

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body .

Biochemical Pathways

The inhibition of PNMT affects the catecholamine biosynthesis pathway. This can have downstream effects on various physiological processes that are regulated by these neurotransmitters, including mood, stress response, and cardiovascular function .

Result of Action

The molecular and cellular effects of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline’s action are primarily related to its impact on catecholamine levels. By inhibiting PNMT, it can potentially alter the physiological processes regulated by epinephrine .

Biochemische Analyse

Biochemical Properties

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline may exhibit various biological activities, such as anticancer, anti-inflammatory, and anticonvulsant properties, depending on the nature and position of the substituents. It is a selective phenylethanolamine N-methyltransferase (PNMT) inhibitor with a Ki value of 0.3 μM.

Cellular Effects

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline can be used in research on psychiatric disorders related to Alzheimer’s disease and Parkinson’s disease

Molecular Mechanism

The molecular mechanism of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline involves its role as a selective PNMT inhibitor. This suggests that it exerts its effects at the molecular level through binding interactions with the PNMT enzyme, potentially leading to changes in gene expression.

Biologische Aktivität

7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline (7-Amino-DCTIQ) is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities and potential therapeutic applications. Its molecular formula is , with a molecular weight of approximately 217.1 g/mol. The compound features two chlorine atoms at the 5 and 8 positions and an amino group at the 7 position, which contribute to its biological properties.

The primary biological activity of 7-Amino-DCTIQ is its role as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial for the N-methylation of neurotransmitters such as norepinephrine. By inhibiting PNMT, 7-Amino-DCTIQ alters neurotransmitter levels in the brain, making it a significant tool for research into neurological disorders like Alzheimer's and Parkinson's diseases.

Table 1: Key Characteristics of 7-Amino-DCTIQ

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂N |

| Molecular Weight | 217.1 g/mol |

| Ki Value (PNMT Inhibition) | ~0.3 μM |

| Appearance | White to yellow solid |

Biological Activity Studies

Research indicates that 7-Amino-DCTIQ exhibits significant affinity for PNMT, which can lead to altered levels of catecholamines such as norepinephrine and dopamine. This modulation is particularly relevant in the context of neurodegenerative diseases characterized by neurotransmitter dysfunction .

Case Studies

- Neurodegenerative Disease Models : In studies involving animal models of Alzheimer's disease, administration of 7-Amino-DCTIQ resulted in improved cognitive function correlated with altered neurotransmitter levels. This suggests potential therapeutic effects in neurodegenerative conditions where PNMT activity is dysregulated.

- Cancer Research : The compound has also been explored for its potential anti-cancer properties. High expression levels of EZH2 (a target for cancer therapies) have been linked to poor prognosis across various cancers. Preliminary studies indicate that compounds similar to 7-Amino-DCTIQ may modulate EZH2 activity, suggesting a dual role in both neurological and oncological research .

The synthesis of 7-Amino-DCTIQ typically involves multi-step organic reactions that require precise control over reaction conditions to yield high-purity products. The chemical reactivity is influenced by its amino and chloro functional groups, allowing it to participate in nucleophilic substitution reactions.

Comparative Analysis

Several compounds share structural similarities with 7-Amino-DCTIQ, each exhibiting unique biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | Chlorine substitutions at different positions | Different binding affinities for enzymes |

| 7-Amino-5-iodo-1,2,3,4-tetrahydroisoquinoline | Iodine substitution instead of chlorine | Potentially different biological activity |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Varying effects on neurotransmitter levels |

Wissenschaftliche Forschungsanwendungen

Inhibition of PNMT

One of the most notable applications of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline is its role as a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT is an enzyme that catalyzes the N-methylation of phenylethanolamines to produce norepinephrine. By inhibiting this enzyme, the compound can significantly alter neurotransmitter levels in the brain.

- Mechanism : The inhibition of PNMT leads to increased levels of norepinephrine and dopamine, which are critical in various neurological functions. This modulation makes it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neurotransmitter imbalances are prevalent.

Neurodegenerative Disease Research

Research indicates that 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline may have therapeutic implications for neurodegenerative diseases:

- Alzheimer's Disease : Studies suggest that altering neurotransmitter levels through PNMT inhibition may help mitigate symptoms associated with Alzheimer's disease by enhancing cholinergic function.

- Parkinson's Disease : Similarly, by affecting catecholamine levels, this compound could potentially offer insights into treatment strategies for Parkinson's disease.

Synthesis and Reactivity

The synthesis of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution Reactions : The presence of chlorine atoms allows for nucleophilic substitution reactions where these atoms can be replaced by various nucleophiles under suitable conditions.

- Acylation or Alkylation Reactions : The amino group can engage in acylation or alkylation reactions to synthesize more complex derivatives.

Comparative Analysis with Related Compounds

To understand the unique properties of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | Chlorine substitutions at different positions | Different binding affinities for enzymes |

| 7-Amino-5-iodo-1,2,3,4-tetrahydroisoquinoline | Iodine substitution instead of chlorine | Potentially different biological activity |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Varying effects on neurotransmitter levels |

These comparisons highlight the diversity within the tetrahydroisoquinoline class while showcasing the unique properties and potential applications of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline.

Case Studies and Research Findings

Several studies have documented the effects of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline on neurotransmitter modulation:

- Study on Neurotransmitter Levels : A study demonstrated that administration of this compound resulted in significant increases in norepinephrine levels in animal models. This suggests its potential utility in treating conditions characterized by low norepinephrine levels.

- Investigations into Neuroprotection : Research has indicated that compounds similar to 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline exhibit neuroprotective effects against oxidative stress in neuronal cells. This opens avenues for further exploration into its protective roles against neurodegeneration.

Analyse Chemischer Reaktionen

Reactivity and Functional Group Transformations

Amino Group Reactions :

-

Amidation : Reaction with acid chlorides (e.g., acetyl chloride) under basic conditions forms amides .

-

Alkylation : Michael addition or nucleophilic substitution with alkyl halides enhances bioavailability .

| Reaction Type | Reagent | Product |

|---|---|---|

| Amidation | AcCl, Py | Acetamide |

| Alkylation | CH₃I, K₂CO₃ | Methylamide |

Biological Interactions

Enzyme Inhibition :

-

Phenylethanolamine N-methyltransferase (PNMT) : The amino group enhances binding affinity, as seen in 7,8-dichloro-tetrahydroisoquinoline derivatives (e.g., SKF 64139) .

Antiviral Activity :

-

West Nile Virus Protease : Structural modifications, such as the 7-amino substituent, improve binding to viral proteases, as observed in related tetrahydroisoquinoline-based inhibitors .

Stability and Degradation

The compound exhibits moderate stability under physiological conditions but undergoes hydrolysis in acidic media due to the amino group. The dichloro substituents enhance resistance to oxidative degradation .

Analytical Data

Spectroscopic Characterization :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, metabolic pathways, and biological activities.

Structural and Functional Comparisons

Pharmacological Implications

- Electron-withdrawing vs. electron-donating groups: Nitro () and chloro substituents increase electrophilicity, whereas hydroxyl and amino groups () enhance hydrogen-bonding capacity.

- Solubility and bioavailability : Hydroxylated derivatives () exhibit higher aqueous solubility than chlorinated or nitro analogs, impacting their pharmacokinetic profiles.

- Target specificity: Bulky substituents like naphthylmethyl (CKD712) or carboxylic acid () may confer selectivity for extracellular targets (e.g., growth factor receptors), while smaller substituents (e.g., amino, chloro) could favor intracellular enzyme interactions.

Vorbereitungsmethoden

Synthetic Routes Overview

Two main synthetic strategies are documented for the preparation of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline or its closely related analogs:

Route A: Benzyl Protection and Carboxylation Method

This method involves a three-step synthetic sequence starting from 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, which is structurally close to the target compound. The key steps include benzyl protection of the amine, carboxylation via lithiation and CO₂ fixation, followed by catalytic hydrogenation to remove the benzyl protecting group.

| Step | Description | Reagents & Conditions | Outcome & Yield |

|---|---|---|---|

| 1. Benzyl Protection | React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in presence of potassium carbonate and DMF at 0 °C for 20 h. | Benzyl bromide, K₂CO₃, DMF, 0 °C, 20 h | 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline; 86% yield; brown-yellow oil |

| 2. Carboxylation | Treat the benzyl-protected intermediate with butyl lithium and carbon dioxide in tetrahydrofuran (THF) with TMEDA at controlled temperature. | n-BuLi, CO₂, THF, TMEDA | 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride |

| 3. Debenzylation (Hydrogenation) | Catalytic hydrogenation using 5% Pd/C in methanol and 12N HCl under hydrogen atmosphere at 50–65 °C and 1–4 atm pressure for 16–20 h. | Pd/C, MeOH, 12N HCl, H₂, 50–65 °C, 1–4 atm | 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride; 84–91% yield; purity >95% by HPLC |

- The protection step ensures selective functionalization and stability of intermediates.

- Carboxylation via lithiation is a key step introducing the carboxyl group at the 6-position.

- Hydrogenation removes the benzyl group efficiently, yielding the desired product with high purity.

- The process is suitable for industrial scale due to stable intermediates, reduced solid waste, and cost-effectiveness.

Route B: Schiff Base Formation and Ring Closure Method

An alternative synthetic route starts from 3,5-dichlorobenzaldehyde and involves a sequence of Schiff base formation with ammonia, reduction, ring closure, and final reduction/acidification to yield the target tetrahydroisoquinoline hydrochloride.

| Step | Description | Reagents & Conditions | Outcome & Yield |

|---|---|---|---|

| 1. Schiff Base Formation | React 3,5-dichlorobenzaldehyde with ammonia (25 wt.% aqueous or liquid ammonia) in organic solvents such as ethanol, methanol, or DMF. | 3,5-Dichlorobenzaldehyde, NH₃, EtOH/MeOH/DMF | Schiff base intermediate |

| 2. Reduction | Reduce the Schiff base using sodium borohydride in presence of anhydrous calcium chloride (Lewis acid). | NaBH₄, CaCl₂ | Reduced amine intermediate |

| 3. Ring Closure | Cyclize the reduced intermediate in presence of triethylamine and dichloromethane, followed by acid treatment with concentrated sulfuric acid. | Triethylamine, DCM, H₂SO₄ | Isoquinoline ring-closed intermediate |

| 4. Final Reduction and Acidification | Further reduction with sodium borohydride and calcium chloride, followed by acidification to form the hydrochloride salt. | NaBH₄, CaCl₂, HCl | 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride; overall yield >60% |

- This method avoids expensive raw materials and uses mild reaction conditions.

- The total yield exceeds 60%, making it economically favorable for industrial production.

- The use of Lewis acids enhances reduction efficiency and selectivity.

- Organic solvents are carefully chosen for solubility and reaction compatibility.

Comparative Analysis of Preparation Methods

| Feature | Route A (Benzyl Protection) | Route B (Schiff Base) |

|---|---|---|

| Starting Material | 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 3,5-dichlorobenzaldehyde |

| Key Intermediate | Benzyl-protected tetrahydroisoquinoline | Schiff base |

| Reaction Steps | 3 (Protection, Carboxylation, Hydrogenation) | 4 (Schiff base, Reduction, Ring closure, Reduction/acidification) |

| Yield | Up to 91% in final step | Overall >60% |

| Reaction Conditions | Use of strong base, organolithium reagents, catalytic hydrogenation under pressure | Mild conditions, sodium borohydride reductions, acid/base treatments |

| Industrial Suitability | High, due to stable intermediates and less waste | High, due to low cost and simple route |

| Purity | >95% by HPLC | Not specified, but chromatograms indicate good purity |

Research Findings and Notes

- The benzyl protection route provides a highly pure product with efficient purification steps involving extraction, salification, and crystallization.

- The lithiation/carboxylation step requires careful temperature control and use of TMEDA as a ligand to stabilize the organolithium species.

- Catalytic hydrogenation parameters (temperature, pressure, catalyst loading) critically affect yield and impurity profile.

- The Schiff base method leverages the formation of imines and subsequent reductions to build the isoquinoline core, offering a cost-effective alternative.

- Use of Lewis acids like anhydrous calcium chloride in reductions enhances reaction rates and selectivity.

- Both methods are scalable and have been patented, demonstrating their industrial viability.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyl Protection | K₂CO₃, DMF, benzyl bromide | 0 °C | 20 h | 86 | Stirring, extraction, salification |

| Carboxylation | n-BuLi, CO₂, THF, TMEDA | Controlled (low) | Not specified | Not isolated | Organolithium intermediate |

| Hydrogenation | Pd/C, MeOH, 12N HCl, H₂ | 50–65 °C, 1–4 atm | 16–20 h | 84–91 | Filtration, concentration, crystallization |

| Schiff Base Formation | NH₃, EtOH/MeOH/DMF | Room temp | Not specified | Not isolated | Imine formation |

| Reduction (Schiff Base) | NaBH₄, CaCl₂ | Room temp | Not specified | Not isolated | Lewis acid catalyzed |

| Ring Closure | Triethylamine, DCM, H₂SO₄ | Room temp | Not specified | Not isolated | Cyclization |

| Final Reduction/Acidification | NaBH₄, CaCl₂, HCl | Room temp | Not specified | >60 overall | Hydrochloride salt formation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline, and what are their key challenges?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenethylamine precursors or modifications of tetrahydroisoquinoline scaffolds. Key challenges include regioselective introduction of chloro and amino groups at positions 5, 7, and 8. For example, Friedel-Crafts alkylation or Pictet-Spengler reactions are common strategies for constructing the tetrahydroisoquinoline core . Chlorination may require careful optimization to avoid over-halogenation, while amino group installation might involve catalytic hydrogenation or nucleophilic substitution . Purity control via chromatography and crystallization is critical due to byproduct formation in multi-step syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of chloro and amino substituents, as well as the tetrahydroisoquinoline backbone’s saturation. Infrared (IR) spectroscopy can identify functional groups like NH₂ and C-Cl bonds . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially when isolating stereoisomers or regioisomers .

Q. What are the common biological targets and assays for studying this compound’s activity?

- Methodological Answer : Due to structural similarity to bioactive tetrahydroisoquinolines, targets include enzymes (e.g., cholinesterases) and receptors (e.g., G-protein-coupled receptors). Assays involve:

- Enzyme Inhibition : Kinetic assays using substrates like acetylthiocholine to measure IC₅₀ values .

- Receptor Binding : Radioligand displacement studies with membrane preparations .

- Cellular Viability : MTT or resazurin assays to assess cytotoxicity in cancer or neuronal cell lines .

Advanced Research Questions

Q. How can computational chemistry methods predict the compound’s interaction with biological targets like enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding poses within enzyme active sites, leveraging crystallographic data from homologous proteins (e.g., acetylcholinesterase PDB: 4EY7). Density Functional Theory (DFT) calculates electronic properties of substituents (e.g., chloro groups’ electronegativity) to explain inhibitory potency . Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over time, identifying key residues for mutagenesis validation .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Steps include:

- Standardization : Replicating assays under identical conditions (buffer, temperature) using a common reference compound .

- Analytical Re-evaluation : Reanalyzing batches via HPLC-MS to rule out degradation products .

- Meta-Analysis : Comparing structure-activity relationships (SAR) across analogs to identify confounding substituent effects .

Q. How do structural modifications (e.g., substituent position) influence the compound’s activity and stability?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with variations in chloro/amino group positions or ring saturation. For example:

- Chlorine Position : 5,8-dichloro substitution may enhance lipid solubility and membrane permeability compared to 6,7-dichloro isomers .

- Amino Group : Converting NH₂ to N-methyl or acylated derivatives can modulate metabolic stability, as seen in related tetrahydroisoquinoline pharmacokinetic studies .

- Backbone Rigidity : Fully saturated vs. partially unsaturated cores alter conformational flexibility, impacting binding entropy . Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) evaluates degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.